molecular formula C13H19NO2 B11180063 4-methoxy-N-pentylbenzamide

4-methoxy-N-pentylbenzamide

Cat. No.: B11180063
M. Wt: 221.29 g/mol
InChI Key: YHLVBYOVEHMCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 4-methoxy-N-pentylbenzamide typically involves the condensation of 4-methoxybenzoic acid with pentylamine. This reaction can be catalyzed by various agents, including diatomite earth immobilized with Lewis acidic ionic liquid under ultrasonic irradiation . The reaction conditions are generally mild, and the process is considered efficient and environmentally friendly. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Methoxy-N-pentylbenzamide can undergo several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxy-N-pentylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-pentylbenzamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the expression of certain oncogenes in cancer cells, leading to cell cycle arrest and reduced proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

4-Methoxy-N-pentylbenzamide can be compared to other benzamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-methoxy-N-pentylbenzamide

InChI

InChI=1S/C13H19NO2/c1-3-4-5-10-14-13(15)11-6-8-12(16-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,14,15)

InChI Key

YHLVBYOVEHMCPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.